molecular formula C22H20Cl2N2O4S B3678902 N~2~-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3678902
M. Wt: 479.4 g/mol
InChI Key: ASXGKLQZHOPXLH-UHFFFAOYSA-N
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Description

N~2~-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-30-18-10-7-16(8-11-18)14-25-22(27)15-26(21-12-9-17(23)13-20(21)24)31(28,29)19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXGKLQZHOPXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the glycinamide backbone, followed by the introduction of the 2,4-dichlorophenyl, 4-methoxybenzyl, and phenylsulfonyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

N~2~-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the glycinamide backbone.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules, which could lead to the development of new drugs or therapeutic agents. In medicine, its unique structure makes it a candidate for investigating new treatments for various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, which are the basis for its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N~2~-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide can be compared to other similar compounds that share some of its functional groups or structural features. For example, compounds with similar glycinamide backbones or those containing phenylsulfonyl groups may exhibit comparable chemical reactivity and biological activity. the presence of the 2,4-dichlorophenyl and 4-methoxybenzyl groups in this compound provides it with unique properties that distinguish it from other related molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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